8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione - 1105197-36-1

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3042591
CAS Number: 1105197-36-1
Molecular Formula: C18H23N5O3
Molecular Weight: 357.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(Ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class of chemical compounds. Xanthines are a group of alkaloids commonly found in plants and are known for their physiological effects on the body, particularly their stimulant and bronchodilatory properties [].

This compound has been explored in scientific research primarily for its potential as a myeloperoxidase (MPO) inhibitor []. MPO is an enzyme released by activated neutrophils and monocytes, and its excessive activity is implicated in a variety of inflammatory diseases.

Molecular Structure Analysis

The molecular structure of 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is characterized by:* A central purine core: This core consists of fused pyrimidine and imidazole rings.* Substituents at key positions: These include methyl groups at positions 1 and 3, an ethylamino group at position 8, and a 3-phenoxypropyl group at position 7 [].

Mechanism of Action

Further investigation is needed to characterize its binding interactions with MPO and identify the specific steps involved in its inhibitory action [].

Applications

The primary application of 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione explored in scientific research is its potential as a myeloperoxidase (MPO) inhibitor [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, were synthesized and evaluated for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Additionally, their affinity for α1- and α2-adrenoreceptors was assessed. Notably, this compound demonstrated strong prophylactic antiarrhythmic activity. []
  • Relevance: This compound shares a similar core structure with 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, featuring the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The primary structural difference lies in the substitution at the 7th position of the purine ring. While 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione possesses a 3-phenoxypropyl substituent, this compound features a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group. Both compounds incorporate a phenoxyalkyl chain at the 7th position, albeit with different linker groups and additional substituents. This structural similarity suggests potential for comparable biological activities and highlights the significance of the 7th position substitution in influencing the pharmacological profile of these compounds. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an 8-alkylamino substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, synthesized and studied for its cardiovascular activity. It exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
  • Relevance: This compound exhibits significant structural similarity to 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. Both compounds share the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure and a substituent at both the 7th and 8th positions of the purine ring. The 8th position in both compounds is substituted with an ethylamine group, with the related compound containing an additional morpholine ring. This structural resemblance suggests potential for similar biological activities and highlights the importance of substitutions at the 7th and 8th positions in modulating the pharmacological properties of these compounds. []

bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol

  • Compound Description: This compound was identified as a potent myeloperoxidase (MPO) inhibitor through high-throughput molecular docking and in vitro testing. It efficiently traps MPO in its compound II state, indicating a reversible mechanism of inhibition. []
  • Relevance: Although structurally distinct from 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol is included due to its shared biological target, MPO. This enzyme plays a crucial role in inflammatory processes, and the identification of this compound as an MPO inhibitor alongside 8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione suggests that the latter compound might also possess anti-inflammatory properties. This connection emphasizes the value of exploring structurally diverse compounds targeting the same biological pathway to gain a comprehensive understanding of potential therapeutic applications. []

Properties

CAS Number

1105197-36-1

Product Name

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione

Molecular Formula

C18H23N5O3

Molecular Weight

357.414

InChI

InChI=1S/C18H23N5O3/c1-4-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)11-8-12-26-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,19,20)

InChI Key

RZQHFGMKGTYUQG-UHFFFAOYSA-N

SMILES

CCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.